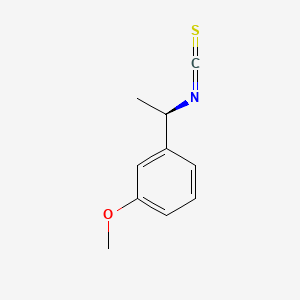

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate

説明

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate is a chiral isothiocyanate derivative characterized by a 3-methoxyphenyl group attached to an ethyl chain in the (R)-configuration, with an isothiocyanate (-NCS) functional group.

特性

IUPAC Name |

1-[(1R)-1-isothiocyanatoethyl]-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLULNKVRCHBYJM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426983 | |

| Record name | AG-G-98288 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749261-39-0 | |

| Record name | AG-G-98288 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Route

The primary synthetic approach to (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate involves the reaction of the corresponding chiral amine, (R)-(-)-1-(3-Methoxyphenyl)ethylamine, with thiophosgene under anhydrous conditions:

$$

\text{(R)-(-)-1-(3-Methoxyphenyl)ethylamine} + \text{Thiophosgene} \rightarrow \text{(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate} + \text{HCl}

$$

- Reaction conditions: Anhydrous environment to prevent thiophosgene hydrolysis.

- Byproducts: Hydrochloric acid (HCl).

- Industrial considerations: Continuous flow reactors are often employed to optimize mixing, control reaction parameters, and improve yield and purity while minimizing by-products.

Alternative Preparation via Dithiocarbamate Intermediate and Desulfurization

A widely studied and industrially valuable alternative method involves a two-step process:

Step 1: Formation of Dithiocarbamate Intermediate

- React (R)-(-)-1-(3-Methoxyphenyl)ethylamine with carbon disulfide (CS₂) in the presence of an inorganic base (e.g., potassium carbonate, K₂CO₃) in aqueous media to form the dithiocarbamate salt intermediate.

- Reaction temperature and time vary depending on the basicity (pKb) of the amine:

| Amine Basicity (pKb) | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|

| pKb > 10 (less basic) | 20–60 | 3–12 | Requires addition of strong polar organic solvents (e.g., DMF) to enhance solubility and conversion |

| pKb < 10 (more basic) | 0–40 | 1–3 | Reaction proceeds efficiently in aqueous media without additional solvents |

- The ratio of reactants and solvents is critical for optimal yield:

| Parameter | Ratio Range |

|---|---|

| Organic amine : Carbon disulfide | 1 : 1.0–5.0 (pKb > 10) / 1 : 1.1–2.0 (pKb < 10) |

| Organic amine : Inorganic base | 1 : 1.5–3.0 |

| Water : Inorganic base (mass) | 4–8 : 1 |

| Polar organic solvent : Inorganic base (mass, if used) | 1–3 : 1 (for pKb > 10) |

Step 2: Desulfurization to Isothiocyanate

- The dithiocarbamate intermediate is treated with cyanuric chloride (trichlorotriazine) dissolved in an organic solvent (preferably dichloromethane) at low temperatures (0 to 5 °C).

- The mass concentration of cyanuric chloride in the organic solvent is maintained between 10–15%.

- After completion, the reaction mixture is subjected to pH adjustment, phase separation, drying, filtration, concentration, and vacuum distillation to isolate the isothiocyanate product.

- The aqueous phase is acidified to recover 2,4,6-trimercapto-1,3,5-triazine (TMT), which can be recycled, minimizing waste.

Advantages and Innovations of the Cyanuric Chloride Method

- Safety: Avoids the use of highly toxic thiophosgene and hazardous desulfurization reagents like lead nitrate, ethyl chloroformate, or cyanogen chloride.

- Environmental impact: Minimizes toxic waste generation and organic solvent use by employing aqueous media and recyclable reagents.

- Yield and purity: High product yield with minimal by-products due to efficient desulfurization and post-reaction purification.

- Applicability: Effective for both active and less reactive aromatic amines, including those with electron-withdrawing substituents like methoxy groups, which are challenging for traditional methods.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Dithiocarbamate formation | Organic amine + CS₂ + inorganic base + water (+ polar organic solvent if pKb > 10) | 20–60 °C for 3–12 h (pKb > 10); 0–40 °C for 1–3 h (pKb < 10) |

| Cooling | Lower reaction mixture to 0–5 °C | Prepares for controlled desulfurization |

| Desulfurization | Add cyanuric chloride (10–15% in dichloromethane) slowly | React 1–2 h at 0–5 °C |

| Post-reaction treatment | Adjust pH to 10–12 with 10% NaOH or KOH solution | Separate organic phase, dry over anhydrous sodium sulfate |

| Product isolation | Filter, concentrate, vacuum distillate | Collect isothiocyanate fraction based on boiling point |

| Aqueous phase treatment | Acidify to pH 1–3 with 10% HCl or H₂SO₄ | Filter and wash to recover TMT byproduct |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Thiophosgene method | (R)-amine + thiophosgene, anhydrous conditions | Straightforward, well-known | Toxic reagent, safety hazards, by-products |

| Dithiocarbamate + cyanuric chloride | (R)-amine + CS₂ + inorganic base + cyanuric chloride in organic solvent | Safer, environmentally friendly, high yield | Requires multi-step handling, temperature control |

| Dithiocarbamate + other desulfurizing agents (Pb(NO₃)₂, ethyl chloroformate, cyanogen chloride) | Various toxic reagents, aqueous or organic media | Effective desulfurization | Toxic waste, safety concerns |

Research Findings Supporting Preparation Methods

- The dithiocarbamate intermediate route with cyanuric chloride desulfurization has been shown to effectively produce isothiocyanates with high stereochemical integrity and yield, especially for aromatic amines bearing electron-withdrawing groups, including methoxy-substituted phenyl rings.

- The use of strong inorganic bases (e.g., K₂CO₃) in aqueous media enhances the conversion of less reactive amines to dithiocarbamate salts, reducing the need for excess organic bases and lowering production costs and environmental impact.

- The reaction parameters such as temperature, pH, solvent choice, and reagent ratios critically influence the yield and purity of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate. Monitoring by HPLC during intermediate formation ensures optimal conversion before desulfurization.

- Post-reaction recovery of TMT allows reagent recycling, contributing to green chemistry principles and cost efficiency.

Practical Considerations for Laboratory and Industrial Synthesis

- Solvent choice: Dichloromethane is preferred for cyanuric chloride dissolution due to its ability to dissolve the reagent and immiscibility with water, facilitating phase separation.

- Temperature control: Cooling to 0–5 °C before desulfurization prevents side reactions and decomposition.

- pH adjustments: Critical for product isolation and byproduct recovery.

- Safety protocols: Use of fume hoods, personal protective equipment, and proper waste disposal is mandatory due to the toxicity of some reagents and intermediates.

- Scale-up: Continuous flow reactors and controlled addition of reagents improve scalability and reproducibility.

Supplementary Information: Stock Solution Preparation for Biological Studies

For in vivo or in vitro applications, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate stock solutions are prepared by dissolving the compound in DMSO followed by dilution with solvents like corn oil or PEG300, ensuring clear solutions for biological assays.

化学反応の分析

Types of Reactions

®-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

Major Products Formed

Thioureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Dithiocarbamates: Formed by the reaction with thiols.

科学的研究の応用

Overview

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate features a chiral center and the isothiocyanate functional group (-N=C=S), which contributes to its reactivity with nucleophiles. The synthesis typically involves the reaction of (R)-(-)-1-(3-Methoxyphenyl)ethylamine with thiophosgene under anhydrous conditions, yielding the isothiocyanate and hydrochloric acid as a byproduct.

Synthesis Pathway

The general reaction scheme for the synthesis is as follows:

Organic Synthesis

In organic chemistry, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate serves as a valuable building block for synthesizing various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows it to form thioureas, carbamates, and dithiocarbamates, making it a versatile intermediate in complex molecule preparation.

Table 1: Reaction Types and Products

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines | Thioureas |

| Nucleophilic Substitution | Alcohols | Carbamates |

| Nucleophilic Substitution | Thiols | Dithiocarbamates |

The compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that it can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, methoxy-substituted phenyl isothiocyanates have shown enhanced antiproliferative activities compared to their non-substituted counterparts .

Case Study: Anticancer Activity

In a study assessing various isothiocyanates' effects on cancer cell lines, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate demonstrated significant inhibition of cell growth in multiple cancer types. The IC50 values indicated potent activity against specific cancer cell lines, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate | HeLa | 0.68 |

| Other Methoxy-substituted Isothiocyanates | A2780 | 1.24 |

| Other Methoxy-substituted Isothiocyanates | MV-4-11 | 0.81 |

Industrial Applications

In materials science, (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate is utilized in synthesizing functionalized polymers. Its incorporation into polymer backbones enhances properties such as thermal stability and chemical resistance, making it valuable for developing advanced materials.

作用機序

The mechanism of action of ®-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby altering their function. The compound’s ability to form stable thiourea linkages is a key aspect of its reactivity and biological activity.

類似化合物との比較

Comparison with Similar Compounds

The compound can be compared to its enantiomers, positional isomers (varying methoxy substitution patterns), and functional group analogs. Key differences in purity, stereochemistry, and reactivity are summarized below.

Enantiomeric Pair: (R)-(-) vs. (S)-(+) Isomers

The (S)-(+)-1-(3-Methoxyphenyl)ethyl isothiocyanate (CAS 737000-99-6) serves as the enantiomer of the target compound. For example:

- Purity: The (S)-enantiomer is available at 98% purity (vs.

- Applications : Enantiomers often exhibit differentiated interactions in chiral environments, such as enzyme-binding sites or asymmetric catalysis.

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

The position of the methoxy group significantly impacts electronic distribution and steric effects:

| Compound Name | CAS Number | Purity | Physical Form | Product ID |

|---|---|---|---|---|

| (R)-(-)-1-(4-Methoxyphenyl)ethyl isothiocyanate | 737001-01-3 | 97% | 1g solid | L20357 |

| (S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate | H54945 | 90% | 1g solid | L20070 |

- Steric Considerations : The 3-methoxy group introduces asymmetry closer to the ethyl chain, possibly affecting conformational preferences.

Functional Group Analogs: Isothiocyanate vs. Grignard Reagent

The magnesium chloride derivative, 2-(4-Methoxyphenyl)ethylmagnesium chloride (CAS 211115-05-8), highlights the role of functional groups:

- Reactivity : As a Grignard reagent (0.25M in 2-MeTHF), it participates in nucleophilic alkylation or ketone synthesis, contrasting with the isothiocyanate’s role in thiourea or heterocycle formation .

- Applications: Grignard reagents are pivotal in carbon-carbon bond formation, whereas isothiocyanates are utilized in bioactive molecule synthesis (e.g., glucosinolate analogs).

生物活性

(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate (also referred to as 3-Methoxyphenyl isothiocyanate) is a member of the isothiocyanate family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. The presence of a chiral center in its structure contributes to its unique biological properties.

The compound features the isothiocyanate functional group (-N=C=S), which is responsible for many of its biological activities. Its reactivity includes:

- Nucleophilic Substitution : Reacts with nucleophiles like amines and thiols.

- Oxidation : Can be oxidized to form sulfonyl derivatives.

- Addition Reactions : Participates in addition reactions with compounds containing active hydrogen atoms.

These chemical properties make it a valuable intermediate in organic synthesis and a candidate for further biological evaluation.

Anticancer Properties

Research indicates that (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate exhibits significant anticancer activity. A study evaluated its effect on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across different concentrations, highlighting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| LoVo | 1.70 |

| A2780 | 1.24 |

| MV-4-11 | 0.81 |

| U-937 | 1.53 |

This table summarizes the potency of the compound against different cancer cell lines, showcasing its effectiveness in inhibiting tumor growth .

The mechanism through which (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate exerts its anticancer effects involves:

- Tubulin Polymerization Inhibition : The compound disrupts microtubule formation, leading to mitotic catastrophe and cell death.

- Protein Modification : It modifies proteins through thiourea formation, impacting various signaling pathways involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects. Isothiocyanates are known for their ability to inhibit the growth of bacteria and fungi. The antimicrobial activity can be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Studies

Several studies have highlighted the biological activity of (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate:

- Antitumor Efficacy : In vivo studies showed that this compound significantly reduced tumor size in mouse models bearing human cancer xenografts, indicating its potential for clinical application.

- Antimicrobial Efficacy : Laboratory tests revealed that it inhibited the growth of various pathogenic bacteria, suggesting its utility as a natural preservative or therapeutic agent against infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Using thiophosgene or thiocarbamates with chiral precursors like (R)-(-)-1-(3-methoxyphenyl)ethylamine under inert conditions .

- Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) in polar aprotic solvents (e.g., dichloromethane) to enhance reactivity and stereoselectivity .

- Monitoring enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy to ensure optical purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural analysis : Use FT-IR to confirm the isothiocyanate (-NCS) group (absorption ~2050–2100 cm⁻¹) and NMR (¹H/¹³C) to verify the methoxyphenyl and ethyl substituents .

- Purity assessment : HPLC with UV detection (λ ~254 nm) or GC-MS for volatile derivatives .

- Chirality validation : Polarimetry or X-ray crystallography to confirm the (R)-configuration .

Q. What safety protocols are critical when handling (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate?

- Methodological Answer :

- Skin protection : Use nitrile gloves and lab coats, as isothiocyanates are readily absorbed through the skin .

- Ventilation : Work in a fume hood to avoid inhalation; airborne exposure limits are undefined, necessitating ALARA (As Low As Reasonably Achievable) practices .

- Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate modulate carcinogenesis pathways in preclinical models?

- Methodological Answer :

- Apoptosis induction : Activate caspase-3/7 via ROS generation in DMBA-induced oral carcinogenesis models (e.g., hamster cheek pouch) .

- Detoxification enhancement : Upregulate glutathione-S-transferase (GST) and NAD(P)H quinone oxidoreductase 1 (NQO1) to neutralize electrophilic carcinogens .

- Dose optimization : Use sub-cytotoxic doses (e.g., 10–50 µM) to avoid hormetic effects, where high doses may paradoxically promote tumorigenesis .

Q. What experimental challenges arise when studying this compound’s chemopreventive effects in vivo?

- Methodological Answer :

- Bioavailability : Encapsulate in lipid-based nanoparticles to improve solubility and stability in physiological environments .

- Genetic variability : Account for GST polymorphisms (e.g., GSTM1 null genotypes) that alter metabolic responses using transgenic mouse models .

- Endpoint selection : Quantify tumor multiplicity, histopathological grading, and biomarker panels (e.g., Ki-67 for proliferation) to capture nuanced effects .

Q. How does the 3-methoxy substituent influence the compound’s bioactivity compared to other aryl isothiocyanates?

- Methodological Answer :

- Electron-donating effects : The methoxy group enhances electrophilicity of the -NCS group, increasing reactivity with cysteine residues in Keap1 (Nrf2 pathway modulator) .

- Comparative assays : Test against analogs (e.g., benzyl or phenethyl isothiocyanates) in cell-free assays (e.g., IC₅₀ in Nrf2-ARE luciferase reporter systems) .

Q. What strategies resolve contradictions in dose-response outcomes across studies?

- Methodological Answer :

- Hormesis modeling : Use biphasic regression analysis to identify thresholds where pro-survival (low dose) vs. pro-apoptotic (high dose) effects dominate .

- Transcriptomic profiling : Apply RNA-seq to distinguish pathways activated at different concentrations (e.g., NF-κB suppression at 10 µM vs. activation at 100 µM) .

Q. How can researchers optimize enantioselective synthesis for large-scale production without racemization?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。